1-Acetyl-4-chloro-1H-indazole

Description

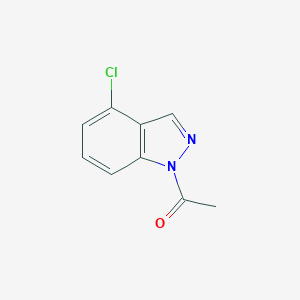

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloroindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYJCQCITQRLLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=N1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505275 | |

| Record name | 1-(4-Chloro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145439-15-2 | |

| Record name | 1-(4-Chloro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Acetyl-4-chloro-1H-indazole: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

1-Acetyl-4-chloro-1H-indazole (CAS Number: 145439-15-2) is a substituted indazole derivative that serves as a crucial building block in synthetic organic chemistry and medicinal chemistry.[1] The indazole core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[2][3] Consequently, indazole derivatives are integral to the development of novel therapeutics, particularly in oncology.[4][5] Many compounds featuring this core structure have been investigated and developed as potent protein kinase inhibitors, which are vital in targeted cancer therapy.[6][7]

This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, a detailed and validated synthetic protocol, methods for its analytical characterization, and a discussion of its strategic application in the synthesis of pharmacologically active molecules.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 145439-15-2 | [1][8][9] |

| Molecular Formula | C₉H₇ClN₂O | [1][10][11] |

| Molecular Weight | 194.62 g/mol | [1][8][10] |

| IUPAC Name | 1-(4-chloro-1H-indazol-1-yl)ethanone | [9] |

| Appearance | Orange-red to orange solid/crystals | [12][13] |

| Purity | Typically ≥98% | [1] |

Synthesis and Mechanistic Rationale

The preparation of this compound is most effectively achieved through a one-pot reaction starting from the commercially available and inexpensive 3-chloro-2-methylaniline.[12][13] This process involves two key transformations: N-acetylation followed by an intramolecular cyclization via diazotization.

Synthetic Workflow Diagram

Caption: Synthesis workflow for this compound.

Causality and Experimental Choices

-

N-Acetylation: The synthesis begins with the acetylation of the starting material, 3-chloro-2-methylaniline. Acetic anhydride serves as the acetyl source, and a weak base like potassium acetate is used to neutralize the acetic acid byproduct.[12][13] This step is crucial as it forms the N-acetyl group required in the final product and modifies the electronic properties of the aniline to facilitate the subsequent cyclization. The reaction is initiated at 0°C to control the exothermic reaction before being warmed to room temperature.[13]

-

Diazotization and Cyclization: The solution containing the N-acetylated intermediate is then heated, and an alkyl nitrite (such as tert-butyl nitrite or isoamyl nitrite) is added.[12][13] The alkyl nitrite acts as a diazotizing agent under non-aqueous conditions, converting the aniline's amino group (now part of the acetylated structure) into a diazonium salt intermediate. This highly reactive species immediately undergoes an intramolecular electrophilic aromatic substitution, where the diazonium group attacks the ortho-methyl group, leading to cyclization and formation of the indazole ring system.[12] This entire sequence is conveniently performed in a single pot without isolating the acetylated intermediate, enhancing the efficiency of the synthesis.[12]

Detailed Experimental Protocol

The following protocol is synthesized from established literature procedures.[12][13]

Materials:

-

3-chloro-2-methylaniline

-

Potassium acetate

-

Chloroform (or other suitable solvent)

-

Acetic anhydride

-

tert-Butyl nitrite or Isoamyl nitrite

-

5% Sodium bicarbonate aqueous solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Tetrahydrofuran (THF) and Water (for recrystallization)

Procedure:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer, add 3-chloro-2-methylaniline (1.0 eq), potassium acetate (1.2 eq), and chloroform.

-

Acetylation: Cool the mixture to 0°C using an ice bath. Slowly add acetic anhydride (3.0 eq) dropwise over several minutes. Allow the reaction mixture to warm to room temperature and stir for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Heat the reaction mixture to 55-60°C. Add tert-butyl nitrite or isoamyl nitrite (2.0-3.0 eq) and continue stirring at this temperature for 7-12 hours, or until the reaction is complete as indicated by TLC.[12][13]

-

Workup: Cool the mixture to room temperature. Wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate until the pH is neutral (pH 7), followed by a wash with water.

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent in vacuo. This will yield the crude this compound as an orange-red solid.[12]

-

Purification: The crude product can be purified by recrystallization from a solvent system such as THF/water to yield pure orange crystals.[12]

Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the acetyl methyl protons (CH₃) around 2.3 ppm. The aromatic protons on the indazole ring will appear in the range of 7.0-8.5 ppm, with coupling patterns consistent with the 4-chloro substitution pattern.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak (M+) corresponding to the calculated mass of the molecule (approximately 194.62 g/mol ).[12] The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak at about one-third the intensity of the M+ peak) should also be observed.

-

Elemental Analysis: The calculated elemental composition (C, 55.54%; H, 3.63%; Cl, 18.22%; N, 14.39%) should closely match the experimentally determined values.[12]

Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly kinase inhibitors.[6][7][14] The indazole scaffold mimics the adenine core of ATP, allowing it to bind competitively to the ATP-binding site of many protein kinases.[3]

Role as a Chemical Scaffold

The acetyl group at the N1 position can function as a protecting group or be readily removed under basic conditions (e.g., with LiOH or NaOH) to yield 4-chloro-1H-indazole.[12][13] This unmasked indazole can then be subjected to various chemical modifications to build a library of potential drug candidates.

Caption: Derivatization of the 4-chloro-1H-indazole scaffold.

Key modification strategies include:

-

N1-Alkylation/Arylation: The N1 position can be substituted with various alkyl or aryl groups to explore interactions with specific pockets in the kinase active site.

-

C3-Functionalization: The C3 position can be halogenated and then used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse substituents that can target the solvent-exposed region of the ATP-binding pocket.

-

Other Ring Positions: The chloro group at C4 and other positions on the benzene ring can also be modified to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

This strategic derivatization has led to the development of numerous successful kinase inhibitors, including Axitinib and Pazopanib, which are used in cancer treatment and contain the core indazole motif.[6]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.[15]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid direct contact with skin and eyes.

-

Storage: Store in a cool, dry place at room temperature, away from incompatible materials.[1]

-

Toxicity: While specific toxicity data is limited, the presence of the chloro group suggests that the compound should be treated as potentially toxic.[15] Hazard codes Xi (Irritant) and T (Toxic) have been associated with it, with a risk statement of R25 (Toxic if swallowed).[8]

Conclusion

This compound is more than a simple chemical reagent; it is a key enabling molecule in the field of drug discovery. Its straightforward and efficient synthesis makes it an accessible starting point for complex synthetic campaigns. The inherent biological relevance of its indazole core provides a validated foundation for the design of potent and selective kinase inhibitors. For researchers in medicinal chemistry, a thorough understanding of this compound's synthesis, properties, and reactivity is fundamental to leveraging its full potential in the development of next-generation therapeutics.

References

- CAS 145439-15-2: 1-(4-Chloro-1H-indazol-1-yl ... - CymitQuimica. CymitQuimica.

- 4-Amino-2-fluorobenzonitrile 98%. Angene.

- Synthesis of 1-acetyl-1H-indazole. PrepChem.com.

- 1-Acetyl-6-chloro-1H-indazole | C9H7ClN2O | CID 12639180. PubChem.

- 1-(4-Chloro-1H-indazol-1-yl)ethanone CAS#: 145439-15-2. CymitQuimica.

- An Improved Preparation of 4-Chloro-1H-indazole (V).

- 4-CHLORO (1H)INDAZOLE synthesis. ChemicalBook.

- This compound, min 98%, 100 grams. Aladdin Scientific.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- SAFETY D

- This compound. CymitQuimica.

- This compound | CAS 145439-15-2. SCBT.

- Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.

- Design, synthesis and biological evaluation of 1H-indazole deriv

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

- Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. IUCr.

- Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 8. 1-(4-Chloro-1H-indazol-1-yl)ethanone CAS#: 145439-15-2 [amp.chemicalbook.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. 1-Acetyl-6-chloro-1H-indazole | C9H7ClN2O | CID 12639180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 14. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CAS 145439-15-2: 1-(4-Chloro-1H-indazol-1-yl)ethanone [cymitquimica.com]

- 16. 4-Amino-2-fluorobenzonitrile 98% Supplier in Mumbai, 4-Amino-2-fluorobenzonitrile 98% Trader, Maharashtra [chemicalmanufacturers.in]

1-Acetyl-4-chloro-1H-indazole molecular weight

An In-Depth Technical Guide to 1-Acetyl-4-chloro-1H-indazole: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This guide provides a comprehensive technical overview of this compound, a key building block with significant potential in modern drug discovery, particularly in the development of targeted protein degraders.[4] We will explore its fundamental physicochemical properties, detail robust and reproducible protocols for its synthesis and purification, and outline a suite of analytical methods for its comprehensive characterization and quality control. Furthermore, we will discuss its emerging applications, contextualizing its utility for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. This structural motif is a bioisostere of indole and is of profound interest due to the diverse biological activities exhibited by its derivatives.[1] The indazole core is present in a range of FDA-approved drugs and clinical candidates, demonstrating efficacy as anti-inflammatory, anti-cancer, anti-emetic, and anti-bacterial agents.[3][5] The versatility of the indazole ring allows for substitution at various positions, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. The introduction of a chloro-substituent and an acetyl group, as in this compound, creates a versatile intermediate, primed for further chemical modification in drug discovery campaigns.

Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of all subsequent experimental work. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | [4][6] |

| Molecular Weight | 194.62 g/mol | [7] |

| CAS Number | 145439-15-2 | [4] |

| Appearance | White prisms or solid | [8] |

| Purity (Typical) | ≥98% | [4] |

| Storage | Room temperature | [4] |

Synthesis and Purification Workflow

The synthesis of this compound is most effectively achieved via a two-step process starting from the commercially available 3-chloro-2-methylaniline. The causality behind this pathway is the well-established Sandmeyer-type cyclization to form the indazole core, followed by a standard N-acetylation. This approach is efficient and scalable.

Caption: Two-step synthesis workflow for this compound.

Experimental Protocol 1: Synthesis

Part A: Preparation of 4-Chloro-1H-indazole (Intermediate) [8][9]

-

Rationale: This procedure utilizes a modified Sandmeyer reaction. Acetic anhydride first acetylates the starting aniline. The subsequent addition of isoamyl nitrite in the presence of potassium acetate generates a diazonium species in situ, which then undergoes intramolecular cyclization to form the indazole ring. A final hydrolysis step removes the acetyl group to yield the desired intermediate.

-

Methodology:

-

To a 250 mL round-bottom flask, add 3-chloro-2-methylaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

-

Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Heat the mixture to 60 °C and add isoamyl nitrite (18.9 mL, 141 mmol). Stir overnight at this temperature.

-

After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and add water (75 mL) and THF (150 mL).

-

Add lithium hydroxide (LiOH) (20.7 g, 494 mmol) and stir at 0 °C for 3 hours to facilitate hydrolysis of the N-acetyl group formed during the reaction.

-

Add 200 mL of water and extract the product with ethyl acetate (2 x 150 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.

-

Part B: N-Acetylation to this compound [8]

-

Rationale: This is a standard N-acetylation reaction. The nitrogen at the N1 position of the indazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This reaction is typically high-yielding and clean.

-

Methodology:

-

Dissolve the crude 4-chloro-1H-indazole (10.8 g, ~70.6 mmol) in acetic anhydride (50 mL).

-

Heat the mixture to reflux (approximately 140 °C) and maintain for 2 hours.

-

Monitor the reaction to completion by TLC (petroleum ether:ethyl acetate 2:1).

-

Once complete, cool the reaction mixture and pour it carefully into ice-cold water (300 mL) to quench the excess acetic anhydride.

-

Stir the mixture until a solid precipitate forms.

-

Collect the crude product by vacuum filtration and wash thoroughly with water.

-

Experimental Protocol 2: Purification

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent system (petroleum ether-ethyl acetate) is critical; the desired product should be sparingly soluble at low temperatures and highly soluble at high temperatures, while impurities remain either insoluble or highly soluble at all temperatures.

-

Methodology:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Slowly add petroleum ether until the solution becomes slightly turbid.

-

Warm the solution gently to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

-

White, prismatic crystals of the purified product will form.[8]

-

Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry in a vacuum oven.

-

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of the synthesized compound. A multi-pronged approach using spectroscopic and chromatographic techniques provides a self-validating system of quality control.

Caption: Integrated analytical workflow for quality control.

Expected Analytical Data

| Technique | Parameter | Expected Result | Source | | :--- | :--- | :--- | | ¹³C NMR | Chemical Shift (δ) | 171.07 (CO), 139.95, 137.75, 130.20, 126.41, 125.41, 124.16, 114.00, 23.02 (CH₃) ppm |[8] | | Mass Spec. (EI) | m/z | 196 (M⁺) |[8] | | HPLC | Purity | >98% |[4] | | Elemental Analysis | % Composition | C, 55.54; H, 3.63; N, 14.39 |[8] |

Experimental Protocol 3: HPLC Purity Analysis

-

Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. This method separates compounds based on their hydrophobicity. A gradient elution is used to ensure that both the main compound and any potential impurities (which may have different polarities) are effectively resolved and eluted from the column.

-

Methodology (Adapted from[10]):

-

Instrumentation: Standard HPLC system with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-2 min: 95% A, 5% B

-

2-20 min: Linear gradient to 5% A, 95% B

-

20-25 min: Hold at 5% A, 95% B

-

25.1-30 min: Return to 95% A, 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in 50:50 Acetonitrile:Water.

-

Analysis: Inject 5 µL. Purity is determined by the area percentage of the main peak relative to the total peak area.

-

Experimental Protocol 4: NMR and MS Analysis

-

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its precise structure. Mass spectrometry confirms the molecular weight and can provide fragmentation patterns that further support the proposed structure.

-

Methodology:

-

NMR Spectroscopy:

-

Mass Spectrometry:

-

Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an LC-MS system with an electrospray ionization (ESI) source or by direct infusion. Electron Impact (EI) ionization can also be used.[8]

-

Confirm the presence of the molecular ion peak (e.g., [M+H]⁺ at m/z 195.03 for ESI or M⁺ at m/z 196 for EI) and its characteristic isotopic pattern due to the presence of chlorine.[8]

-

-

Applications in Drug Development

The primary value of this compound lies in its utility as a versatile chemical building block. The chloro-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical moieties. The acetyl group protects the N1 nitrogen but can also be readily removed under hydrolytic conditions if the free NH is required for biological activity or further derivatization.

Targeted Protein Degradation:

The compound is explicitly categorized as a "Protein Degrader Building Block".[4] This points to its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. In this context, a derivative of this compound could serve as the "warhead" that binds to the protein of interest, such as a kinase.

Caption: Role of an indazole derivative in a PROTAC-mediated protein degradation pathway.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for advanced drug discovery. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes, make it an attractive starting point for medicinal chemistry programs. The analytical protocols detailed herein provide a framework for ensuring the highest standards of quality and reproducibility. As research into targeted therapies, particularly in oncology and inflammatory diseases, continues to accelerate, the demand for versatile and well-characterized building blocks like this compound is set to grow, cementing its role in the development of next-generation therapeutics.

References

- This compound, min 98%, 100 grams. G-Biosciences. [Link]

- 1-Acetyl-6-chloro-1H-indazole | C9H7ClN2O | CID 12639180 - PubChem.

- Synthesis of 1-acetyl-1H-indazole. PrepChem.com. [Link]

- 4-CHLORO (1H)INDAZOLE. LookChem. [Link]

- Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- NMR Spectroscopic Data for Compounds 1−4.

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

- Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide.

- 6-Acetyl-1H-indazole | CAS 189559-85-1. AMERICAN ELEMENTS. [Link]

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.The Journal of Organic Chemistry, 87(9), 5859–5870. [Link]

- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi

- Indazole – Knowledge and References. Taylor & Francis Online. [Link]

- Synthesis of Pharmacologically Active Indazoles and Its Analogues.Caribbean Journal of Science and Technology, 9, 1-13. [Link]

- Synthesis of 1H-Indazoles via Silver(I)

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 1-Acetyl-6-chloro-1H-indazole | C9H7ClN2O | CID 12639180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

1-Acetyl-4-chloro-1H-indazole chemical properties

Initiating Data Collection

I'm starting with focused Google searches to get data on 1-Acetyl-4-chloro-1H-indazole. My searches are zeroing in on chemical properties, synthesis methods, reactivity, and spectral data.

Expanding Data Gathering

I'm expanding my data gathering with specific Google searches focused on synthesis, reactivity, spectral data (NMR, IR, mass spec) and applications in drug development, and experimental protocols. I am gathering safety data. I will organize this information, starting with the significance of this compound in medicinal chemistry and present the physicochemical properties in a tabular format.

Developing Technical Guide Outline

I'm now structuring the guide. I'll begin with the compound's medicinal chemistry significance and physicochemical properties, presented in a table. Then, I'll detail its synthesis, reactivity, and spectral analysis with experimental protocols. I'm also preparing a Graphviz diagram for the workflow and will discuss drug discovery applications, citing relevant literature. Finally, I will ensure the guide includes a comprehensive reference list with clickable URLs.

An In-Depth Technical Guide to the Spectral Data of 1-Acetyl-4-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-4-chloro-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-recognized pharmacophore present in a variety of biologically active compounds. The addition of an acetyl group at the N1 position and a chlorine atom at the 4-position modifies the electronic and steric properties of the parent indazole ring, potentially influencing its interaction with biological targets. A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data of this compound, grounded in established spectroscopic principles and supported by literature precedents.

Molecular Structure

The structural representation of this compound is crucial for the interpretation of its spectral data. The molecule consists of a bicyclic indazole core, with an acetyl group attached to the N1 nitrogen of the pyrazole ring and a chlorine atom substituted at the C4 position of the benzene ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.41 | d, J = 0.8 Hz | 1H | H-3 |

| 7.82 | d, J = 8.4 Hz | 1H | H-7 |

| 7.48 | t, J = 8.0 Hz | 1H | H-6 |

| 7.33 | d, J = 8.0 Hz | 1H | H-5 |

| 2.80 | s | 3H | -COCH₃ |

Data sourced from: Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359.[1]

Expert Interpretation of ¹H NMR Spectrum:

The downfield chemical shift of the proton at 8.41 ppm is characteristic of a proton attached to a carbon adjacent to a nitrogen atom in an aromatic heterocyclic system, and is thus assigned to H-3. The protons on the benzene ring (H-5, H-6, and H-7) appear in the aromatic region between 7.33 and 7.82 ppm. The observed splitting patterns (doublet, triplet, doublet) are consistent with a trisubstituted benzene ring. The singlet at 2.80 ppm integrating to three protons is unequivocally assigned to the methyl protons of the acetyl group. The deshielding effect of the adjacent carbonyl group accounts for its chemical shift.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 171.07 | C=O |

| 139.95 | C-7a |

| 137.75 | C-3 |

| 130.20 | C-6 |

| 126.41 | C-4 |

| 125.41 | C-3a |

| 124.16 | C-5 |

| 114.00 | C-7 |

| 23.02 | -CH₃ |

Data sourced from: Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359.[1]

Expert Interpretation of ¹³C NMR Spectrum:

The carbonyl carbon of the acetyl group is the most downfield signal at 171.07 ppm, which is a characteristic chemical shift for an amide-like carbonyl. The aromatic carbons of the indazole ring resonate between 114.00 and 139.95 ppm. The carbon bearing the chlorine atom (C-4) is observed at 126.41 ppm. The upfield signal at 23.02 ppm corresponds to the methyl carbon of the acetyl group. The assignment of the quaternary carbons (C-3a and C-7a) and the protonated aromatic carbons can be definitively confirmed using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Experimental Protocol for NMR Data Acquisition

The choice of experimental parameters is critical for obtaining high-quality NMR spectra.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial as it can influence the chemical shifts of labile protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm for organic molecules).

-

Use a relaxation delay of 1-2 seconds to ensure full relaxation of the protons between scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets for each carbon.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

The spectral width should be set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to enhance the signal-to-noise ratio or resolution, followed by a Fourier transform. Phase and baseline correct the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Electron Ionization (EI) Mass Spectrum

| m/z | Interpretation |

| 196 | [M]⁺ (Molecular Ion) |

| 154 | [M - CH₂CO]⁺ |

| 119 | [M - CH₂CO - Cl]⁺ |

Data sourced from: Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359.[1]

Expert Interpretation of Mass Spectrum:

The molecular ion peak [M]⁺ is observed at m/z 196, which corresponds to the molecular weight of this compound with the most abundant isotopes of chlorine (³⁵Cl). The presence of an isotope peak at m/z 198 with an intensity of approximately one-third of the molecular ion peak would confirm the presence of one chlorine atom (due to the ³⁷Cl isotope). A prominent fragment ion is observed at m/z 154, corresponding to the loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion. This is a characteristic fragmentation pathway for N-acetylated compounds. Subsequent loss of a chlorine radical from this fragment leads to the ion at m/z 119.

Caption: Proposed key fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy is sufficient to cause reproducible fragmentation patterns, which are useful for library matching and structural elucidation.

-

Mass Analysis: Scan a range of m/z values (e.g., 50-500 amu) to detect the molecular ion and significant fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions based on known fragmentation mechanisms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| ~1710 | Strong | C=O stretch | Amide (N-acetyl) |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic ring |

| 1370 | Medium | C-H bend | Methyl |

| 1300-1200 | Strong | C-N stretch | Aryl-N |

| ~750 | Strong | C-Cl stretch | Aryl-Cl |

Expert Interpretation of Predicted IR Spectrum:

The IR spectrum of this compound is expected to be dominated by a strong absorption band around 1710 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the N-acetyl group. The aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations of the indazole ring will likely give rise to several bands in the 1600-1450 cm⁻¹ region. The presence of the C-N and C-Cl bonds will be indicated by absorptions in the fingerprint region, typically a strong C-N stretch between 1300-1200 cm⁻¹ and a C-Cl stretch around 750 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal. The resulting spectrum is typically plotted as percent transmittance versus wavenumber.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a robust framework for its identification and characterization. The ¹H and ¹³C NMR data precisely define the proton and carbon environments, while mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. The predicted IR spectrum highlights the key functional groups present in the molecule. By understanding the causality behind the experimental choices and the principles of spectral interpretation, researchers, scientists, and drug development professionals can confidently utilize this data in their synthetic and analytical workflows.

References

- Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Acetyl-4-chloro-1H-indazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Acetyl-4-chloro-1H-indazole, a key building block in modern medicinal chemistry. We delve into the mechanistic principles of N-acetylation, strategic selection of reagents, and provide a robust, field-proven experimental protocol. This document is designed for researchers, chemists, and drug development professionals, offering in-depth insights into process optimization, characterization, and safety to ensure a reproducible and efficient synthesis.

Introduction: The Significance of the Indazole Scaffold

Indazole-containing compounds are a cornerstone of pharmaceutical research, exhibiting a vast range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The 4-chloro-1H-indazole moiety, in particular, serves as a versatile precursor for more complex molecular architectures.

The introduction of an acetyl group at the N1 position is a critical synthetic manipulation. It serves two primary functions:

-

Protecting Group: The acetyl group masks the reactive N-H proton, preventing unwanted side reactions in subsequent synthetic steps.

-

Modulation of Properties: Acetylation alters the electronic properties and lipophilicity of the molecule, which can be crucial for directing further functionalization or for structure-activity relationship (SAR) studies.

This guide focuses on the direct and efficient conversion of 4-chloro-1H-indazole to its N1-acetylated derivative, a fundamental transformation for advancing drug discovery programs.

Reaction Principles and Mechanistic Insights

The core transformation is the N-acetylation of the indazole ring, a classic example of nucleophilic acyl substitution.

The Reaction Mechanism

The reaction proceeds via the nucleophilic attack of a nitrogen atom from the indazole's pyrazole ring on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride. This forms a transient tetrahedral intermediate which then collapses, expelling a leaving group (acetate) to yield the final N-acetylated product.

Caption: General mechanism for the N-acetylation of indazole.

Causality of Regioselectivity: N1 vs. N2 Acetylation

The indazole ring possesses two nitrogen atoms, leading to the possibility of forming two different regioisomers: the N1-acetyl and N2-acetyl products. For acylation, the outcome is governed by thermodynamic stability.[2]

-

1H-Indazole Tautomer: This is the thermodynamically more stable tautomer.[1][3]

-

N1-Acylation (Thermodynamic Product): Acylation at the N1 position maintains the aromatic benzenoid character of the fused ring system, resulting in the more stable product.

-

N2-Acylation (Kinetic Product): While sometimes formed initially, the N2-acyl indazole is generally less stable. Under equilibrium conditions, it can isomerize to the N1-substituted product.[2]

Our recommended protocol is designed to favor the formation of the thermodynamically preferred and more stable this compound.

Strategic Reagent and Condition Selection

The success of this synthesis hinges on the rational selection of reagents and reaction parameters.

-

Starting Material (4-chloro-1H-indazole): High purity (>98%) is essential to prevent side reactions and simplify purification. The material should be completely dry, as moisture can hydrolyze the acetylating agent.

-

Acetylating Agent (Acetic Anhydride): Acetic anhydride is the reagent of choice. It is highly effective, economical, and its byproduct, acetic acid, is easily removed during work-up. While acetyl chloride is more reactive, it generates corrosive hydrogen chloride gas, requiring more stringent handling and the mandatory use of a stoichiometric base.

-

Solvent: Aprotic solvents like pyridine or dichloromethane (DCM) can be used. However, pyridine is often chosen because it serves a dual role: as a solvent and as a base to neutralize the acetic acid byproduct, driving the reaction to completion. Running the reaction neat in an excess of acetic anhydride is also a viable, solvent-free option.[4]

-

Catalyst (DMAP - 4-Dimethylaminopyridine): For less reactive substrates or to accelerate the reaction, a catalytic amount of DMAP can be employed. DMAP is a hypernucleophilic acylation catalyst that significantly increases the reaction rate.[5]

-

Temperature: The reaction proceeds efficiently at room temperature, but gentle heating (40-50°C) can be used to ensure completion within a reasonable timeframe, typically 1-3 hours.

Field-Proven Experimental Protocol

This protocol is optimized for high yield and purity on a laboratory scale.

Materials and Stoichiometry

| Reagent | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| 4-chloro-1H-indazole | 152.58 | 1.0 | 10.0 | 1.53 g |

| Pyridine | 79.10 | - | - | 20 mL |

| Acetic Anhydride | 102.09 | 1.2 | 12.0 | 1.13 mL (1.22 g) |

| 4-DMAP (optional) | 122.17 | 0.05 | 0.5 | 61 mg |

Step-by-Step Procedure

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1H-indazole (1.53 g, 10.0 mmol).

-

Dissolution: Add pyridine (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved. If using, add the DMAP catalyst at this stage.

-

Reagent Addition: Cool the solution to 0°C using an ice-water bath. Slowly add acetic anhydride (1.13 mL, 12.0 mmol) dropwise over 5 minutes. An exotherm may be observed.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 20 mL of cold water to quench the excess acetic anhydride. Caution: Quenching is exothermic.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 30 mL) to remove acetic acid, and finally with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or an ethyl acetate/hexane mixture to yield the product as a white to off-white solid.

Caption: High-level overview of the synthesis workflow.

Product Characterization and Quality Control

Confirming the structure and purity of the final compound is paramount.

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₉H₇ClN₂O[6]

-

Molecular Weight: 194.62 g/mol [6]

-

¹H NMR (400 MHz, CDCl₃): The expected spectrum will show a characteristic singlet for the acetyl methyl protons around δ 2.80 ppm. The aromatic protons will appear in the region of δ 7.30-8.30 ppm. The downfield shift of the proton at the 7-position is indicative of N1-acylation due to the anisotropic effect of the acetyl carbonyl group.

-

¹³C NMR (100 MHz, CDCl₃): Expect a carbonyl carbon signal around δ 171.0 ppm and an acetyl methyl signal around δ 23.0 ppm.

-

Mass Spectrometry (EI): m/z 196 (M⁺).

-

Melting Point: A sharp melting point indicates high purity.

Critical Safety Considerations

Adherence to safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.[7]

-

Handling: All operations should be conducted inside a certified chemical fume hood.[8]

-

Chemical Hazards:

-

4-chloro-1H-indazole: Potentially harmful if swallowed or inhaled. Avoid creating dust.

-

Acetic Anhydride: Highly corrosive, flammable, and a lachrymator.[9] It reacts violently with water, releasing heat and acetic acid.[10] Ensure it is stored away from moisture and ignition sources.[11]

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood.

-

1M HCl: Corrosive. Handle with care to avoid skin and eye contact.

-

-

Waste Disposal: All chemical waste, including solvents and aqueous washes, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

Troubleshooting

| Issue | Potential Cause | Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. Impure starting material. Inactive acetylating agent (hydrolyzed). | Extend reaction time or warm gently to 40°C. Confirm starting material purity. Use a fresh, unopened bottle of acetic anhydride. |

| Low Yield | Loss during aqueous work-up (product precipitation). Incomplete extraction. | Ensure pH is correct during washes. Perform an additional extraction of the aqueous layers with ethyl acetate. |

| Purification Difficulties | Presence of N2-isomer or other side products. | If recrystallization is insufficient, perform column chromatography on silica gel using a hexane/ethyl acetate gradient. |

Conclusion

The N-acetylation of 4-chloro-1H-indazole is a robust and essential transformation for the synthesis of advanced pharmaceutical intermediates. By understanding the underlying mechanistic principles, carefully selecting high-purity reagents, and adhering to the detailed protocol and safety guidelines presented, researchers can confidently and efficiently produce high-quality this compound. This guide provides the necessary framework for achieving reproducible results, forming a solid foundation for subsequent synthetic endeavors.

References

- Hunt, J. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.

- Hunt, J. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information (PMC).

- Keating, T. A. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information (PMC).

- Keating, T. A. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.

- Yokoyama, Y. (2007). Supporting Information for "An Efficient, Facile, and General Synthesis of 1H-Indazoles by 1,3-Dipolar Cycloaddition of Arynes with Diazomethane Derivatives". Wiley-VCH.

- IsoLab, University of Washington. Acetic Anhydride - Standard Operating Procedure. IsoLab.

- Quora (2020). What safety precautions should you take when working with acetic anhydride?. Quora.

- New Jersey Department of Health (2010). ACETIC ANHYDRIDE HAZARD SUMMARY. NJ.gov.

- Maccioni, E. et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry.

- Royal Society of Chemistry (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles. RSC Publishing.

- Pathak, T. et al. (2012). A novel and efficient approach for N-acetylation of peptides in solid phase synthesis. Organic & Biomolecular Chemistry.

- Seeberger, P. H. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2.

- Takao, T. et al. (2007). Nα Selective Acetylation of Peptides. Journal of the American Society for Mass Spectrometry.

- Shi, F. et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

- Oakwood Chemical. This compound. Oakwood Chemical.

Sources

- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 4. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]

- 8. quora.com [quora.com]

- 9. durhamtech.edu [durhamtech.edu]

- 10. fishersci.ca [fishersci.ca]

- 11. nj.gov [nj.gov]

An In-Depth Technical Guide to the Characterization of N-Acetyl-4-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-4-chloro-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-Acetyl-4-chloro-1H-indazole, offering field-proven insights and methodologies for its unambiguous identification and quality control. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indazole-based compounds.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic heterocyclic aromatic compounds, are recognized for their remarkable versatility as pharmacophores.[1][2] The fusion of a benzene and a pyrazole ring creates a unique electronic and structural architecture that allows for diverse interactions with biological targets. The substitution pattern on the indazole core plays a crucial role in modulating the pharmacological profile of these derivatives. The introduction of a chlorine atom at the 4-position and an acetyl group at the N1-position of the indazole ring, as in N-Acetyl-4-chloro-1H-indazole, can significantly influence its physicochemical properties and biological activity.

The chloro-substitution can enhance lipophilicity and metabolic stability, while the N-acetylation can affect the compound's solubility, and pharmacokinetic properties, and may serve as a key interaction point with target proteins. Given the therapeutic potential of indazole derivatives, a thorough and precise characterization of novel analogues like N-Acetyl-4-chloro-1H-indazole is paramount for advancing drug discovery efforts.

Synthesis of N-Acetyl-4-chloro-1H-indazole

The synthesis of N-Acetyl-4-chloro-1H-indazole is a multi-step process that begins with the preparation of the precursor, 4-chloro-1H-indazole, followed by N-acetylation. A reliable and efficient synthetic route has been reported by Meng et al. (2011).

Synthesis of 4-chloro-1H-indazole (Precursor)

The precursor, 4-chloro-1H-indazole, can be synthesized from 3-chloro-2-methylaniline. The process involves the formation of an in-situ generated diazonium salt followed by cyclization.

Experimental Protocol: Synthesis of 4-chloro-1H-indazole

-

To a stirred solution of 3-chloro-2-methylaniline (1 equivalent) in a suitable organic solvent (e.g., chloroform), add potassium acetate (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (3 equivalents) to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Heat the reaction mixture to 60 °C.

-

Add isoamyl nitrite (2 equivalents) dropwise to the heated solution.

-

Continue stirring at 60 °C overnight.

-

After completion of the reaction (monitored by TLC), cool the mixture and add water and tetrahydrofuran (THF).

-

Cool the mixture to 0 °C and add lithium hydroxide to hydrolyze the N-acetyl group.

-

Stir at 0 °C for 2-3 hours.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.

N-Acetylation of 4-chloro-1H-indazole

The final step involves the acetylation of the N1-position of the 4-chloro-1H-indazole ring.

Experimental Protocol: Synthesis of N-Acetyl-4-chloro-1H-indazole

-

Dissolve 4-chloro-1H-indazole (1 equivalent) in a suitable solvent such as chloroform.

-

Add potassium acetate (1.2 equivalents) to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add acetic anhydride (3 equivalents).

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

The resulting solution containing N-Acetyl-4-chloro-1H-indazole can be used for the next step or purified. For purification, the crude product can be recrystallized from a suitable solvent system like THF/water to obtain orange crystals.

Diagram of the Synthesis Workflow

Caption: Synthetic pathway for N-Acetyl-4-chloro-1H-indazole.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized N-Acetyl-4-chloro-1H-indazole.

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClN₂O | [5] |

| Molecular Weight | 194.62 g/mol | [5] |

| Appearance | Orange-red solid | |

| Elemental Analysis | C: 55.54%, H: 3.63%, Cl: 18.22%, N: 14.39% | |

| Calculated | C: 55.52%, H: 3.60%, Cl: 18.25%, N: 14.36% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-Acetyl-4-chloro-1H-indazole.

-

Aromatic Protons (3H): The three protons on the benzene ring are expected to appear in the range of δ 7.0-8.5 ppm. The electron-withdrawing effect of the chlorine atom and the pyrazole ring will influence their chemical shifts. The coupling patterns (doublets, triplets, or doublet of doublets) will depend on the relative positions of the protons.

-

Acetyl Protons (3H): A sharp singlet corresponding to the three protons of the acetyl group is expected to appear in the upfield region, typically around δ 2.80 ppm. This is consistent with the reported data for this compound.

-

Indazole C3-H Proton (1H): The proton at the C3 position of the indazole ring is expected to resonate as a singlet in the aromatic region, likely downfield due to the influence of the adjacent nitrogen atoms.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The experimental data for N-Acetyl-4-chloro-1H-indazole in CDCl₃ has been reported.

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

| C=O | 171.07 | Acetyl carbonyl |

| C-N (Ph) | 139.95 | Carbon attached to nitrogen in the benzene ring |

| C3 | 137.75 | Pyrazole ring carbon |

| C6 | 130.20 | Benzene ring carbon |

| C4 | 126.41 | Benzene ring carbon attached to chlorine |

| C7a | 125.41 | Bridgehead carbon |

| C5 | 124.16 | Benzene ring carbon |

| C7 | 114.00 | Benzene ring carbon |

| CH₃ | 23.02 | Acetyl methyl |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI): The EI mass spectrum of N-Acetyl-4-chloro-1H-indazole shows a molecular ion peak (M⁺) at m/z 196. This corresponds to the molecular weight of the compound containing the ³⁵Cl isotope. The presence of a peak at m/z 198 with approximately one-third the intensity of the M⁺ peak is characteristic of a monochlorinated compound, representing the ³⁷Cl isotope.

Infrared (IR) Spectroscopy (Predicted)

An experimental IR spectrum for N-Acetyl-4-chloro-1H-indazole is not available in the cited literature. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.[6][7][8]

-

C=O Stretch (Amide): A strong absorption band is expected in the region of 1680-1720 cm⁻¹ corresponding to the carbonyl group of the N-acetyl moiety.

-

C-N Stretch: Absorptions for the C-N bond are expected in the range of 1200-1350 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region due to the benzene and pyrazole ring stretching vibrations.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

-

C-H Stretch (Aliphatic): Absorptions in the 2850-3000 cm⁻¹ range are expected for the methyl group of the acetyl moiety.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Diagram of Characterization Workflow

Caption: Workflow for the comprehensive characterization of N-Acetyl-4-chloro-1H-indazole.

Potential Applications and Biological Significance

While specific biological activities for N-Acetyl-4-chloro-1H-indazole are not extensively reported, the broader class of indazole derivatives exhibits a wide range of pharmacological properties. These include:

-

Anticancer Activity: Many indazole derivatives have been investigated as potent anticancer agents, targeting various kinases and cellular pathways involved in tumor growth and proliferation.

-

Anti-inflammatory Effects: The indazole scaffold is present in several compounds with significant anti-inflammatory properties.[1]

-

Antimicrobial and Antiprotozoal Activity: Chloro-substituted indazoles, in particular, have shown promise as antimicrobial and antileishmanial agents.[9]

-

Central Nervous System (CNS) Activity: Certain indazole derivatives have been explored for their potential in treating neurological and psychiatric disorders.

The unique substitution pattern of N-Acetyl-4-chloro-1H-indazole makes it an interesting candidate for further biological evaluation in these and other therapeutic areas. Its characterization provides the foundational data necessary for such investigations.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling N-Acetyl-4-chloro-1H-indazole. While a specific safety data sheet (SDS) for this compound is not widely available, information from related chloro-indazole derivatives suggests the following precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the synthesis and comprehensive characterization of N-Acetyl-4-chloro-1H-indazole. The methodologies and data presented herein serve as a critical resource for researchers in the field of medicinal chemistry and drug development. The unambiguous identification and characterization of this and other novel indazole derivatives are essential for the rational design and discovery of new therapeutic agents. Further investigation into the biological activities of N-Acetyl-4-chloro-1H-indazole is warranted to explore its full therapeutic potential.

References

- Mohamed Abdelahi, M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1349-1361.

- El Bakri, Y., et al. (2016). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide.

- Taylor & Francis. (n.d.). Indazole – Knowledge and References.

- Li, Y., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 10(42), 25063-25074.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849-5860.

- Khan, I., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.

- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2652.

- ResearchGate. (2025, August 7). The Anticancer Activity of Indazole Compounds: A Mini Review.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups.

- Limbach, H.-H., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ChemExper. (n.d.). 1-Acetyl-4-chloro-1H-indazole, min 98%, 100 grams.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849-5860.

- El Bakri, Y., et al. (2016). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry, 254(1-2), 1-10.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. enamine.enamine.net [enamine.enamine.net]

Discovery and history of substituted indazoles

An In-Depth Technical Guide to the Discovery and History of Substituted Indazoles

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings, represents a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity. This guide provides a comprehensive exploration of the substituted indazole core, tracing its journey from its initial discovery in the 19th century to its current status as a key component in numerous approved therapeutics. We will dissect the evolution of synthetic methodologies, from classical condensation reactions to the sophisticated cross-coupling and C-H activation strategies that define the modern chemist's toolkit. Through detailed protocols, mechanistic insights, and case studies of landmark drugs, this document offers researchers, scientists, and drug development professionals a deep, field-proven perspective on the enduring legacy and future potential of substituted indazoles.

Chapter 1: The Indazole Core - A Privileged Scaffold

Indazole, or 1H-indazole, is an aromatic heterocyclic compound with the molecular formula C₇H₆N₂. The core structure consists of a benzene ring fused to a pyrazole ring. This arrangement gives rise to two common tautomeric isomers, 1H-indazole and 2H-indazole, which differ in the position of the nitrogen-bound hydrogen atom.

The indazole scaffold's utility in drug design stems from its ability to act as a versatile bioisostere for other aromatic systems, such as indole, while offering distinct hydrogen bonding patterns. The two nitrogen atoms can serve as both hydrogen bond donors and acceptors, enabling a wide range of interactions with protein active sites. This versatility has led to the successful development of indazole-containing drugs across multiple therapeutic areas, including oncology, neurology, and inflammation.

Caption: Conceptual workflow of the classical Jacobson Indazole Synthesis.

Chapter 3: The Modern Era of Indazole Synthesis

The advent of transition-metal-catalyzed cross-coupling reactions in the late 20th century revolutionized the synthesis of substituted indazoles. These methods provided unprecedented control over regioselectivity and allowed for the introduction of a vast array of substituents under mild conditions, dramatically accelerating the discovery of indazole-based drug candidates.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Indazole Functionalization

Reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations have become indispensable tools. Chemists can now start with a halogenated indazole (e.g., 3-iodo-1H-indazole or 5-bromo-1H-indazole) and precisely couple it with a wide range of building blocks.

Table 1: Key Cross-Coupling Reactions for Indazole Functionalization

| Reaction Name | Reagents/Catalyst | Bond Formed | Purpose in Drug Discovery |

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Boronic acid/ester | C-C | Introduction of aryl or alkyl groups to modulate potency and physicochemical properties. |

| Heck Coupling | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Alkene | C-C (alkenyl) | Installation of vinyl groups for further functionalization or as structural elements. |

| Buchwald-Hartwig | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Amine | C-N | Formation of key amine linkages, crucial for interacting with many biological targets. |

| Sonogashira Coupling | Pd/Cu co-catalysis, Base (e.g., Et₃N), Terminal alkyne | C-C (alkynyl) | Introduction of rigid alkynyl linkers to probe binding pockets. |

Protocol: Suzuki Coupling for C3-Arylation of Indazole

This protocol describes a typical Suzuki coupling to install an aryl group at the C3 position of the indazole core, a common strategy in kinase inhibitor synthesis.

1. Reaction Setup:

- To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodo-1H-indazole, the desired arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

- Add a base, typically potassium carbonate (K₂CO₃, 2.0 equivalents).

2. Solvent Addition and Degassing:

- Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 ratio).

- Degas the reaction mixture again by bubbling argon through the solution for 10-15 minutes.

3. Reaction Execution:

- Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.

- Upon completion (typically 4-12 hours), cool the reaction to room temperature.

4. Workup and Purification:

- Dilute the mixture with ethyl acetate and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-1H-indazole.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid for transfer of the aryl group to the palladium center.

-

Aqueous Solvent: The presence of water often accelerates the reaction and helps to dissolve the inorganic base.

Caption: Conceptual workflow for modern synthesis via Suzuki cross-coupling.

Recent Advances: C-H Activation

More recently, direct C-H activation has emerged as a powerful, atom-economical strategy. These methods bypass the need to pre-functionalize the indazole core with a halogen, allowing for direct coupling at specific C-H bonds. This approach reduces step counts and waste, aligning with the principles of green chemistry.

Chapter 4: Case Studies - Substituted Indazoles in Modern Medicine

The true measure of the indazole scaffold's importance is its presence in numerous life-saving drugs. The synthetic flexibility discussed previously allowed chemists to fine-tune the structure of indazole-based molecules to achieve the desired potency, selectivity, and pharmacokinetic profiles.

Table 2: Landmark Drugs Featuring a Substituted Indazole Core

| Drug Name | Target | Therapeutic Area | Key Substitution Pattern |

| Pazopanib | VEGFR, PDGFR, c-Kit | Oncology (Renal Cell Carcinoma) | N-methylindazole with a C3 amine linkage to a pyrimidine ring. |

| Axitinib | VEGFR | Oncology (Renal Cell Carcinoma) | C3-linked vinyl sulfide moiety and an N-linked sulfonamide side chain. |

| Entrectinib | TRK, ROS1, ALK | Oncology (NTRK fusion-positive solid tumors) | C3-amine linked to a complex piperazine-containing side chain. |

| Niraparib | PARP1, PARP2 | Oncology (Ovarian Cancer) | C3-carboxamide linked to a piperidine ring. |

These examples highlight a recurring theme: the C3 position of the indazole is a critical anchor point for connecting to side chains that drive target engagement, while substitutions on the indazole ring itself are used to optimize properties like solubility and metabolic stability.

Chapter 5: Conclusion and Future Directions

From its discovery by Emil Fischer to its central role in modern blockbuster drugs, the substituted indazole has proven to be a remarkably versatile and enduring scaffold. The journey of its synthetic chemistry mirrors the broader evolution of organic synthesis itself—from harsh, classical methods to elegant, highly-controlled catalytic transformations.

The future of indazole chemistry will likely be driven by the continued pursuit of sustainability and efficiency. The increasing adoption of C-H activation, photoredox catalysis, and flow chemistry will enable even faster and more environmentally friendly access to novel indazole analogs. As our understanding of complex diseases grows, the unique properties of the indazole core will undoubtedly ensure its place in the drug discovery arsenal for decades to come.

A Technical Guide to Determining the Organic Solvent Solubility of 1-Acetyl-4-chloro-1H-indazole

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates in organic solvents is a cornerstone of successful drug development, influencing everything from reaction kinetics and purification efficiency to the feasibility of formulation strategies. 1-Acetyl-4-chloro-1H-indazole, a heterocyclic compound, represents a class of molecules often investigated in medicinal chemistry. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility of this compound in various organic solvents. We will delve into the thermodynamic principles of dissolution, present a robust experimental protocol based on the gold-standard shake-flask method coupled with HPLC analysis, and offer insights into data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for informed decision-making in the development pipeline.

Introduction: The Critical Role of Solubility

In the journey from discovery to a viable drug product, the physicochemical properties of a molecule dictate its path. Among these, solubility is a paramount parameter.[1] For a synthetic intermediate like this compound, which may be a precursor to more complex APIs, its solubility profile in organic solvents is crucial for:

-

Process Chemistry: Optimizing reaction conditions, ensuring homogeneity, and influencing reaction rates.

-

Purification: Selecting appropriate solvents for crystallization, a process vital for achieving high purity.[2]

-

Formulation: In early-stage studies, understanding solubility helps in preparing stock solutions for biological assays and preliminary formulation work.

This document serves as a practical guide, moving from the theoretical underpinnings of solubility to a detailed, actionable laboratory protocol for generating a comprehensive solubility profile of this compound.

The Theoretical Framework of Solubility